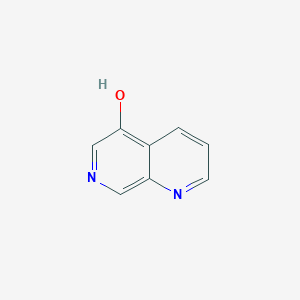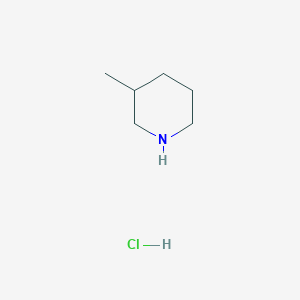
(3-Ethylfuran-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethylfuran-2-yl)boronic acid is an organic compound with the molecular formula C6H9BO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an organic group and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
(3-Ethylfuran-2-yl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-ethylfuran with a boron-containing reagent, such as boron tribromide or boron trichloride, under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
(3-Ethylfuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while substitution reactions can produce various substituted furan compounds.
科学的研究の応用
(3-Ethylfuran-2-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound’s ability to form reversible covalent bonds with diols makes it useful in the study of carbohydrate interactions and enzyme inhibition.
Medicine: Boronic acid derivatives are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and anticancer drugs.
Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.
作用機序
The mechanism of action of (3-Ethylfuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and proteins, potentially inhibiting their activity. The compound’s boron atom plays a crucial role in these interactions, as it can form stable complexes with target molecules.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison
(3-Ethylfuran-2-yl)boronic acid is unique due to its furan ring structure, which imparts distinct chemical properties compared to other boronic acids. For example, phenylboronic acid contains a benzene ring, while methylboronic acid has a simple methyl group. The furan ring in this compound provides additional reactivity and potential for forming diverse chemical products.
特性
分子式 |
C6H9BO3 |
|---|---|
分子量 |
139.95 g/mol |
IUPAC名 |
(3-ethylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3 |
InChIキー |
FTNLNINUDPYXCW-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CO1)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)









![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

